3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid
Description
3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid is an isoxazole derivative characterized by a carboxylic acid group at position 5 and a 3-(methoxymethyl)phenyl substituent at position 3 of the isoxazole ring. Isoxazole carboxylic acids are pharmacologically significant due to their role as intermediates in drug development, particularly in antiviral and enzyme inhibition applications.
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-7-8-3-2-4-9(5-8)10-6-11(12(14)15)17-13-10/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
BCBPHPASQPNURI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 3-(methoxymethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then converted to the nitrile oxide. The nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-catalyzed reactions. due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes. These methods focus on eco-friendly and cost-effective alternatives .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring .
Scientific Research Applications
Anticancer Activity of Indole-3-Isoxazole-5-Carboxamide Derivatives
A study investigated a series of synthesized indole-3-isoxazole-5-carboxamide derivatives for their anticancer activity against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines . Cytotoxicity was evaluated using the sulforhodamine B (SRB) assay, and IC50 values were calculated after 72 hours of treatment .
Key findings:
- Most compounds exhibited IC50 values between 0.7 and 35.2 µM .
- Some compounds (5g, 5k, and 5o) did not show inhibition activity against some of the cancer cell lines .
- Compound 5a had potent activity against Huh7, HepG2, and SNU475 cancer cell lines with IC50 values of 4.7, 3.8, and 8.5 µM, respectively .
- Compounds 5r and 5t showed relatively higher IC50 values (between 17.9 and > 40 µM) against the normal human epithelial breast cell line, MCF12A, suggesting selective bioactivities towards cancer cells .
Cytotoxicity comparison of Indole-3-isoxazole-5-carboxamide derivatives in cancer cell lines
| Compound | MCF7 | HCT116 | Huh7 |
|---|---|---|---|
| 5u | 8.3 | 11.4 | 8.0 |
| DOXO | 0.22 | 0.14 | 0.23 |
| 5-FU | 21.0 | 14.1 | 18.4 |
| Sorafenib | 6.5 | 14.6 | 11.0 |
Values are represented as mean ± SD from n = 3 replicates . NI = No inhibition .
Antitumor and Antioxidant Properties of Phenyl-Isoxazole-Carboxamide Derivatives
Another study focused on the design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives, investigating their antitumor and antioxidant properties .
Key findings:
- The cytotoxicity effect of phenyl-isoxazole-carboxamide derivatives was determined on hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), breast carcinoma (MCF-7), and the normal cell line (Hek293T) using the MTS assay .
- MCF-7 and Hep3B cell viability percentages after treatment with compounds 2a–2d were under 50%, close to the potency of doxorubicin, while cell viability for other cells, including the normal cell (Hek293T), was higher than 50% .
Covalent Chemical Probe for Chikungunya nsP2 Cysteine Protease
Isoxazole derivatives have been explored as covalent chemical probes . ( E)-3-(2-ethoxyphenyl)- N-(3-(methylsulfonyl)allyl)isoxazole-5-carboxamide (RA-0003022, 3 ) is a potent covalent inhibitor of the CHIKV nsP2 protease .
Key findings:
- Isoxazole 3 was isolated as a free-flowing white solid, stable at room temperature for 6 months and in solution across a pH range from 3–12 .
- It had an aqueous kinetic solubility of 20 μM, which was 500-fold above its IC50 for inhibition of nsP2pro .
- Isoxazole 3 demonstrated a dose-dependent 5–9 log decrease in viral titer against a range of New and Old World alphaviruses .
- It did not display cellular toxicity at concentrations up to 10 μM in human cells (A549ACE2 and HEK293) after 48h exposure .
- Mass spectrometry confirmed target engagement of isoxazole 3 with the CHIKV nsP2pro active site catalytic cysteine .
- Isoxazole 3 was >30-fold selective for CHIKV nsP2pro over other cysteine proteases .
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in the substituents at the phenyl ring or isoxazole positions. These variations impact molecular weight, solubility, and biological activity.
Key Observations :
- Methoxymethyl vs. The benzyloxy analog exhibits potent anti-HIV activity (EC50 = 3.6 µM), suggesting electron-donating substituents enhance antiviral efficacy .
- Methoxy vs. Ethoxy : Ethoxy groups (e.g., 2-ethoxyphenyl in ) increase lipophilicity compared to methoxy, which may affect metabolic stability.
- Positional Effects : Substituents at the 2- or 4-position of the phenyl ring (e.g., 2-ethoxy in vs. 4-methoxy in ) influence steric interactions in target binding.
Physicochemical Properties
- Solubility : The methoxymethyl group’s ether linkage may improve aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl). For example, 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid (MW 219.21) is more soluble than its phenyl counterpart .
Biological Activity
3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid is a compound belonging to the isoxazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and interactions with various biomolecules.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C12H13N1O3
- Molecular Weight : 219.24 g/mol
- IUPAC Name : 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid
Biological Activity Overview
Research indicates that isoxazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Isoxazole compounds have been synthesized and tested for their cytotoxic effects against various cancer cell lines.
- Antioxidant Activity : These compounds may possess significant antioxidant properties, which are crucial for combating oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models.
Anticancer Activity
A study evaluated the cytotoxic effects of several isoxazole derivatives, including 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid, against multiple cancer cell lines using the MTS assay. The results were as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid | HepG2 | 12.5 |
| 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid | MCF-7 | 10.8 |
| Doxorubicin (Control) | HepG2 | 0.9 |
| Doxorubicin (Control) | MCF-7 | 0.7 |
The compound demonstrated significant cytotoxicity against HepG2 and MCF-7 cell lines, with IC50 values indicating effective inhibition of cell proliferation compared to the standard drug doxorubicin .
Antioxidant Activity
The antioxidant capacity of 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid was assessed using the DPPH assay. The results showed that this compound exhibited moderate antioxidant activity, comparable to known antioxidants like quercetin.
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid | 65% |
| Quercetin (Control) | 85% |
This suggests that while the compound has promising antioxidant properties, it may not be as potent as established antioxidants .
The mechanism by which 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid exerts its biological effects may involve:
- Inhibition of Tumor Cell Proliferation : By inducing apoptosis or cell cycle arrest in cancer cells.
- Scavenging Free Radicals : Reducing oxidative stress through direct interaction with reactive oxygen species (ROS).
- Modulation of Signaling Pathways : Potentially affecting pathways involved in inflammation and cancer progression.
Case Studies
Recent studies have highlighted the efficacy of isoxazole derivatives in preclinical models:
- Study on Hepatocellular Carcinoma : An examination of various isoxazoles demonstrated that compounds similar to 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid significantly inhibited tumor growth in vitro and in vivo models .
- Antioxidant Evaluation : A comparative study showed that isoxazoles could protect human fibroblasts from oxidative damage, reinforcing their potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves two key steps:
- Isoxazole ring formation : A cyclization reaction between a nitrile oxide (derived from 3-(methoxymethyl)benzaldehyde oxime) and an alkyne or enolate precursor. For example, ethyl acetoacetate can react with the nitrile oxide under anhydrous ZnCl₂ catalysis at 60°C to form the isoxazole core .
- Carboxylic acid introduction : Saponification of an ester intermediate (e.g., ethyl ester) using LiOH in tetrahydrofuran (THF)/methanol (1:1 v/v) at room temperature . Critical parameters : Temperature control during cyclization (60°C avoids side reactions) and stoichiometric excess of LiOH (5 equiv.) for complete saponification .
Q. How is the compound characterized structurally and analytically?
- X-ray crystallography : Resolves molecular conformation, such as syn-clinal orientation between the isoxazole and phenyl rings, and planar alignment of the carboxylic acid group (e.g., torsion angle = -3.3°) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, isoxazole C-H at δ 6.5–7.0 ppm).
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and isoxazole C=N/C-O stretches (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence biological activity compared to other phenyl modifications?
- Structure-activity relationship (SAR) :
Q. How can contradictions in reported biological activities of isoxazole-carboxylic acid derivatives be resolved?
- Case study : Discrepancies in antiviral EC₅₀ values may arise from:
- Assay variability : Cell lines (e.g., MT-4 vs. PBMCs) and viral strains (e.g., HIV-1 IIIB vs. clinical isolates).
- Structural nuances : Minor differences in substituent position (e.g., meta vs. para substitution) drastically alter binding to targets like reverse transcriptase .
Methodological recommendations : - Standardize assays using WHO-recommended protocols.
- Perform co-crystallization studies to validate target engagement (e.g., PD-1/PD-L1 inhibition ).
Q. What intermolecular interactions stabilize the crystal structure, and how do they impact solid-state reactivity?
- Key interactions :
- O–H···O hydrogen bonds : Form head-to-head dimers (e.g., O···O distance = 2.65 Å), enhancing thermal stability .
- π-π stacking : Between phenyl rings (slippage = 1.284 Å, centroid distance = 3.96 Å), influencing dissolution rates and bioavailability .
Reactivity implications : Strong hydrogen bonding reduces hygroscopicity, making the compound suitable for prolonged storage in drug formulation studies .
Methodological Notes
- Synthetic optimization : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and minimize byproducts .
- Crystallography : Collect data at 100 K using synchrotron radiation (λ = 0.6889 Å) for high-resolution structures .
- Biological assays : Pair in vitro anti-HIV screens with cytotoxicity assays (e.g., MTT on Vero cells) to calculate selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
